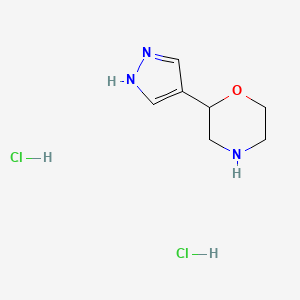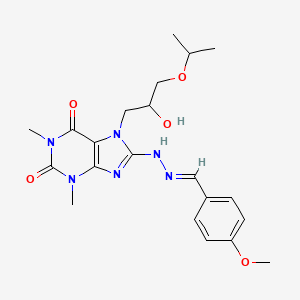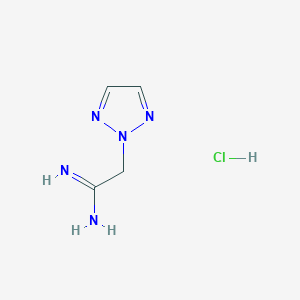
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride, also known as PEP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has been studied for its potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has also been studied as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Mecanismo De Acción
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the sigma-1 receptor. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has also been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel and the N-methyl-D-aspartate (NMDA) receptor.
Efectos Bioquímicos Y Fisiológicos
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has been shown to have several biochemical and physiological effects, including increasing dopamine release in the brain, modulating ion channel activity, and altering neuronal excitability. It has also been shown to have potential anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, it also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride, including further studies on its potential therapeutic effects in Parkinson's disease, as well as its potential applications in other neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride and its effects on ion channel activity and neuronal excitability. Finally, further studies are needed to optimize the synthesis method of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride for higher yields and purity.
Métodos De Síntesis
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride can be synthesized using a multistep process involving the reaction of piperidine with 2-bromopyridine, followed by reduction and reductive amination. The final product is obtained as a hydrochloride salt. The synthesis method has been extensively reported in the literature and has been optimized for high yields and purity.
Propiedades
IUPAC Name |
[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-11(13-7-2-4-8-15-13)16-9-5-3-6-12(16)10-14;/h2,4,7-8,11-12H,3,5-6,9-10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPZYTIKUBEPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)



![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)


